molecular formula C11H15NO B186784 2-Methyl-N-phenylbutanamide CAS No. 54394-78-4

2-Methyl-N-phenylbutanamide

Cat. No.: B186784
CAS No.: 54394-78-4
M. Wt: 177.24 g/mol
InChI Key: YQRDADVUUPKUBC-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylbutanamide is an organic compound belonging to the class of substituted butanamides. Its structure consists of a butanamide backbone (CH₂CH₂CONH-) with a methyl group at the second carbon of the chain and a phenyl group attached to the nitrogen atom.

Properties

IUPAC Name

2-methyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRDADVUUPKUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340401
Record name 2-Methyl-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54394-78-4
Record name 2-Methyl-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents on Butanamide Chain Substituents on Phenyl Ring Molar Mass (g/mol) Key Features
2-Methyl-N-phenylbutanamide C₁₁H₁₅NO Methyl (C-2) None 177.24 Baseline structure for comparison
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ Ethyl (C-2) 2-Methyl, 4-Nitro 255.29 Increased lipophilicity; nitro group enhances electron-withdrawing effects
2-Acetyl-3-methyl-N-phenylbutanamide C₁₃H₁₇NO₂ Acetyl (C-2), Methyl (C-3) None 219.28 Ketone functionality may influence metabolic oxidation pathways
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO Phenyl (C-2) 3-Methyl 253.34 Aromatic chain substituent enhances π-π stacking potential

Physicochemical Properties

  • Lipophilicity : The ethyl and nitro substituents in 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide increase logP compared to the methyl and unsubstituted phenyl in the baseline compound, suggesting greater membrane permeability .
  • Metabolic Stability : The acetyl group in 2-Acetyl-3-methyl-N-phenylbutanamide may render it susceptible to hydrolysis or cytochrome P450-mediated oxidation, unlike the more stable alkyl-substituted analogs .
  • Solubility : The nitro group in 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide reduces aqueous solubility due to its electron-withdrawing nature, while the phenyl group in N-(3-methylphenyl)-2-phenylbutanamide further decreases solubility via hydrophobic interactions .

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